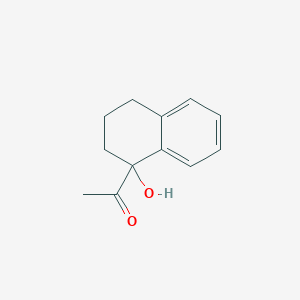

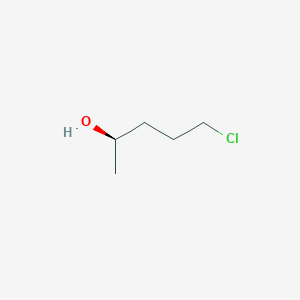

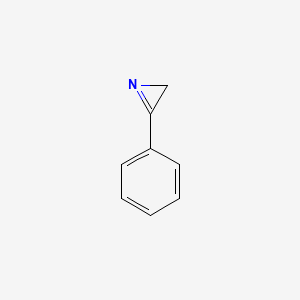

![molecular formula C8H16O4 B3193913 [5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol CAS No. 770-74-1](/img/structure/B3193913.png)

[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol

カタログ番号 B3193913

CAS番号:

770-74-1

分子量: 176.21 g/mol

InChIキー: RECJHOHNSXVBQN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol” is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 . It is also known as (2,2,5-TRIMETHYL-[1,3]DIOXAN-5-YL)METHANOL .

Physical And Chemical Properties Analysis

This compound has a boiling point of 75 °C/0.4 mmHg and a density of 1.062 g/mL at 25 °C . Its refractive index is n 20/D 1.4520 . The pKa value is predicted to be 14.58±0.10 .特性

CAS番号 |

770-74-1 |

|---|---|

製品名 |

[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol |

分子式 |

C8H16O4 |

分子量 |

176.21 g/mol |

IUPAC名 |

[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol |

InChI |

InChI=1S/C8H16O4/c1-7(2)11-5-8(3-9,4-10)6-12-7/h9-10H,3-6H2,1-2H3 |

InChIキー |

RECJHOHNSXVBQN-UHFFFAOYSA-N |

SMILES |

CC1(OCC(CO1)(CO)CO)C |

正規SMILES |

CC1(OCC(CO1)(CO)CO)C |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Pentaerythritol (50 g, 0.36 mol) and p-toluenesulfonic acid monohydrate (0.61 g) were dissolved in 500 ml N,N-dimethylformamide (DMF, dried by molecular sieve at room temperature) at about 80° C., and then the mixture was allowed to cool undisturbed. When the solution cooled to about 40° C., stirring was started and 55.4 ml 2,2-dimethoxypropane (0.36 mol) was added. After 24 hours of stirring at room temperature, the solution was stirred at room temperature with 9.0 g of base treated DOWEX 1XZ-100 ion-exchange resin for 1 hour, filtered and then the solvent was evaporated under reduced pressure at 85° C. The base treated DOWEX 1XZ-100 ion exchange was prepared by washing 30 g. twice with 200 ml of deionized water, then washed with 300 ml of 4% aq. NaOH and then washed three times with 200 ml of water, filtered and then air-dried in a hood. After the treatment with this resin as noted above, the dry product was ground and extracted (Soxhlet), first with light petroleum ether (b.p. 40-60° C.) for 6 hours, then with diethyl ether for 12 hours, collected and dried. Yield: White crystals (40.0 g, 61.9%). M.P. 124.5°-125.5° C.; 11H-NMR (300 MHz, DMSO-d6) 1.28 ppm (s, 6H), 3.34 ppm (d, J=5.7 Hz, 4H), 3.58 ppm (s, 4H), 4.47 ppm (t, J=5.4 Hz, 2H);

[Compound]

Name

base

Quantity

9 g

Type

reactant

Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 5 L round-bottom flask fitted with a thermometer, a nitrogen-introducing tube, and a stirrer were charged 254 g of pentaerythritol and 2,500 g of N,N-dimethylformamide, and they were heated and dissolved at 80° C. After cooling to 25° C., 195 g of 2,2-dimethoxypropane and 3.6 g of p-toluenesulfonic acid monohydrate were placed therein and, with introduction of nitrogen thereinto, a reaction was carried out at 25° C. without further treatment. Neutralization was performed by adding 9.5 g of triethylamine and the reaction solution was concentrated. After concentration, the resulting powder was dispersed in 1 kg of hexane, followed by stirring and filtration. The hexane-washing step was repeated four times. The resulting cake was dissolved in 1 kg of ethyl acetate at 50° C. and, after insoluble matter was filtrated, 250 g of Kyoward 200B was added to the filtrate and adsorption treatment was performed at 50° C. for 1 hour. The filtrate was concentrated to obtain 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

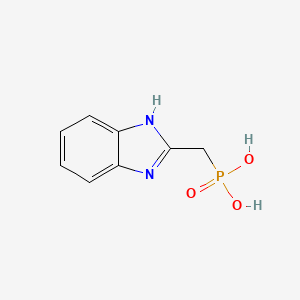

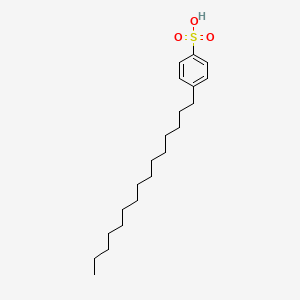

![Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide](/img/structure/B3193860.png)

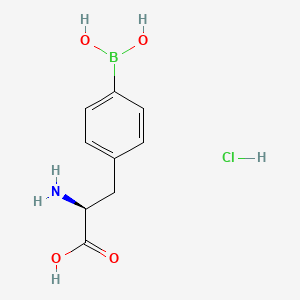

![6-Bromo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B3193877.png)

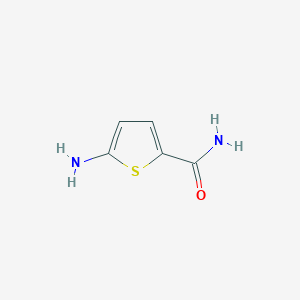

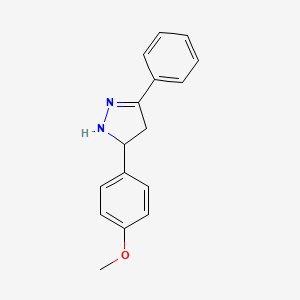

![[5-(Carbamimidoylsulfanylmethyl)thiophen-2-yl]methyl carbamimidothioate](/img/structure/B3193909.png)